Ethyl 5,6-dimethylnicotinate is a compound that has not been directly studied in the provided papers. However, there are related compounds that have been researched for their biological activities and potential applications in various fields. These compounds include Ethyl Pyruvate (EP) and various ethyl nicotinate derivatives, which share structural similarities with Ethyl 5,6-dimethylnicotinate. The studies explore the anti-inflammatory properties of EP in the context of multiple sclerosis (MS) therapy1, the antiviral activity of 5-ethyl-6-phenylthiouracil derivatives against HIV-12, the relaxant action of Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate on rat trachea3, and the synthesis of a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate4. These studies provide insights into the potential mechanisms of action and applications of ethyl nicotinate derivatives.
The papers provide structural information about derivatives of ethyl 5,6-dimethylnicotinate. In these derivatives, the pyridine ring often deviates from planarity due to steric hindrance from substituents at the 2 and 6 positions []. The ethyl carboxylate group can adopt various conformations depending on the surrounding chemical environment.
The anti-inflammatory properties of EP suggest its potential application in the treatment of MS, as evidenced by its in vivo impact on experimental autoimmune encephalomyelitis, an animal model of MS1. The potent inhibition of HIV-1 by 5-ethyl-6-phenylthiouracil derivatives indicates their potential as antiviral agents, especially against HIV-1 reverse transcriptase2. The relaxant action of Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate on rat trachea suggests its possible use as a bronchodilator or in the treatment of respiratory conditions3. The synthesis of novel ethyl nicotinate derivatives, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, expands the chemical diversity of this class of compounds, which could lead to the discovery of new drugs with various therapeutic applications4.
The mechanism of action of Ethyl Pyruvate (EP) has been studied in the context of MS, where it exhibits anti-inflammatory properties by forming adducts with thiol redox switches. EP suppresses the release of signature cytokines such as IFN-γ and IL-17 from human PBMCs and reduces the production of proinflammatory cytokines IL-6 and TNF, as well as nitric oxide (NO) in macrophages and microglia. It also inhibits reactive oxygen species production in macrophages and the activation of the transcription factor NF-κB in microglia and astrocytes1. The 5-ethyl-6-phenylthiouracil derivatives inhibit HIV-1 replication by targeting the HIV-1 reverse transcriptase (RT) and exhibit a competitive inhibitory effect with the natural substrate dTTP2. Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate demonstrates a relaxant action on rat trachea, which is suggested to be mainly through calcium channel blockade3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: